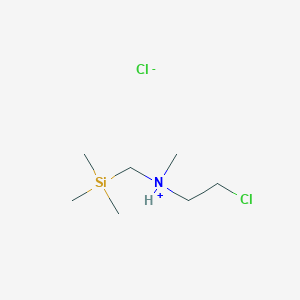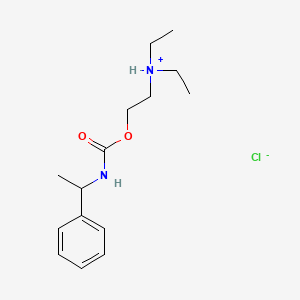
4'-Pyrrolidinylcarbonylmethoxyacetophenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-C=N-OH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime typically involves the reaction of 4’-Pyrrolidinylcarbonylmethoxyacetophenone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:
Formation of the Oxime: The carbonyl group of 4’-Pyrrolidinylcarbonylmethoxyacetophenone reacts with hydroxylamine to form the oxime.
Reaction Conditions: The reaction can be carried out in the presence of an acid catalyst such as hydrochloric acid or a base such as sodium hydroxide. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitrile oxides and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to various biological effects. The compound may also inhibit certain enzymes or interact with cellular pathways, resulting in its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetophenone Oxime: Similar in structure but lacks the pyrrolidinylcarbonylmethoxy group.
Benzophenone Oxime: Contains a benzophenone moiety instead of acetophenone.
Cyclohexanone Oxime: Contains a cyclohexanone moiety instead of acetophenone.
Uniqueness
4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime is unique due to the presence of the pyrrolidinylcarbonylmethoxy group, which may impart distinct chemical and biological properties compared to other oximes. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
36158-32-4 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H18N2O3/c1-11(15-18)12-4-6-13(7-5-12)19-10-14(17)16-8-2-3-9-16/h4-7,18H,2-3,8-10H2,1H3/b15-11+ |
InChI Key |
NFCWMHDXNVZEGI-RVDMUPIBSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)


![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)


![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)



